molecular formula C4H10N2 B183385 Azetidin-3-ylmethanamine CAS No. 116770-48-0

Azetidin-3-ylmethanamine

Cat. No.: B183385
CAS No.: 116770-48-0
M. Wt: 86.14 g/mol
InChI Key: VMAXJDJIFGIBGH-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethanamine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The compound has the molecular formula C4H10N2 and is used in various fields of chemistry and medicinal research due to its structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-ylmethanamine typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of 1,3-aminopropanols using a modified Mitsunobu reaction . Another approach involves the reduction of azetidin-2-ones with diborane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on efficient cyclization and reduction processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of azetidin-3-ylmethanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form stable intermediates. These intermediates can then undergo further transformations to yield a variety of products .

Comparison with Similar Compounds

Uniqueness: Azetidin-3-ylmethanamine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

azetidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-1-4-2-6-3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAXJDJIFGIBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435545
Record name Azetidin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116770-48-0
Record name Azetidin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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